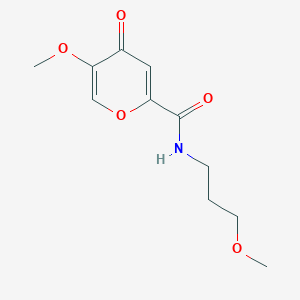

5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The presence of methoxy groups and a carboxamide functional group adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the methoxy or carboxamide groups using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.

5-methoxy MiPT: A psychedelic tryptamine related to N-methyl-N-isopropyltryptamine.

Uniqueness

5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, such as the pyran ring and the combination of methoxy and carboxamide groups

Biological Activity

5-Methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that belongs to the pyran family of heterocycles. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O5. The structure features a pyran ring with methoxy and carboxamide functional groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within cells.

Targets and Inhibition

- HIV-1 Integrase : The compound has been shown to inhibit HIV-1 integrase, an enzyme crucial for the viral replication cycle. By preventing the integration of viral DNA into the host genome, it significantly reduces viral load.

- β-Tubulin Interaction : The compound interacts with β-tubulin, affecting microtubule dynamics. This interaction can disrupt cell division and intracellular transport, leading to potential anticancer effects.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including both Gram-negative and Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This data suggests that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

The IC50 values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development in cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the pyran structure, where modifications led to enhanced biological activity. One derivative demonstrated improved selectivity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for clinical applications .

Properties

Molecular Formula |

C11H15NO5 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

5-methoxy-N-(3-methoxypropyl)-4-oxopyran-2-carboxamide |

InChI |

InChI=1S/C11H15NO5/c1-15-5-3-4-12-11(14)9-6-8(13)10(16-2)7-17-9/h6-7H,3-5H2,1-2H3,(H,12,14) |

InChI Key |

DFYQUCSFYVZLGL-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1=CC(=O)C(=CO1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.